molecular formula C15H18N2O4S B2764547 N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351643-92-9

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B2764547
CAS No.: 1351643-92-9
M. Wt: 322.38
InChI Key: YVMZIJCZRVWEHX-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide features a spiro[4.5]decane scaffold with heteroatoms (1 oxygen, 1 sulfur, and 1 nitrogen) integrated into the ring system. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to spirocyclic and heteroaromatic motifs.

Synthesis of such compounds typically involves multi-step protocols, including cyclization, amidation, and functional group interconversions, as seen in related spirocyclic derivatives (e.g., use of HATU/DIPEA for carboxamide formation ).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c18-14(16-11-1-2-12-13(9-11)20-10-19-12)17-5-3-15(4-6-17)21-7-8-22-15/h1-2,9H,3-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMZIJCZRVWEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One common approach starts with the acylation of amines with benzo[d][1,3]dioxole-5-carboxylic acid chloride in the presence of pyridine, yielding the corresponding amides . These amides are then subjected to cyclization with phosphorus oxychloride under Bischler–Napieralski reaction conditions to obtain dihydroisoquinoline derivatives . Subsequent reduction with sodium borohydride and further reactions, such as the Eschweiler–Clark reaction, lead to the formation of the final spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may interact with tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heteroatom Arrangement

The target compound’s 1-oxa-4-thia-8-azaspiro[4.5]decane core distinguishes it from analogs:

  • 8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (): These lack sulfur and oxygen in the spiro ring, instead featuring two nitrogen atoms.
  • N-(Cyclohexylcarbamoyl)-1-oxa-8-azaspiro[4.5]decane-8-sulfonamide (): Replaces the carboxamide with a sulfonamide group, increasing acidity and hydrogen-bond acceptor capacity. The cyclohexyl substituent enhances lipophilicity compared to the aromatic piperonyl group .
  • 1,4-Dioxa-8-azaspiro[4.5]decan-8-yl derivatives (): Substitution of sulfur with a second oxygen atom creates a 1,4-dioxa system, improving metabolic stability but reducing conformational flexibility due to stronger C–O bonds .
Table 1: Structural Comparison of Spirocyclic Analogs
Compound Name Core Structure Heteroatoms Key Substituents Functional Group
Target Compound 1-oxa-4-thia-8-azaspiro[4.5]decane O, S, N Benzo[d][1,3]dioxol-5-yl Carboxamide
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diazaspiro[4.5]decane N, N Phenyl, chlorophenyl Dione
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide 1-oxa-8-azaspiro[4.5]decane O, N Cyclohexylcarbamoyl Sulfonamide
1,4-Dioxa-8-azaspiro[4.5]decan-8-yl 1,4-dioxa-8-azaspiro[4.5]decane O, O, N Methanone (variable R groups) Ketone

Pharmacological and Physicochemical Properties

  • Electron-Donating Effects : The benzo[d][1,3]dioxol-5-yl group in the target compound enhances π-π stacking and metabolic stability compared to phenyl or chlorophenyl substituents in diazaspiro derivatives .
  • Solubility and Bioavailability : Sulfonamide analogs () exhibit higher aqueous solubility due to ionizable sulfonamide protons, whereas the carboxamide in the target compound may favor membrane permeability .

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide, a compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO4SC_{15}H_{17}NO_4S with a molecular weight of 307.4 g/mol. The compound features a spirocyclic structure that enhances its biological interactions and pharmacological potential.

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the spirocyclic framework along with the introduction of the benzo[d][1,3]dioxole moiety. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies such as Pd-catalyzed reactions and aza-Michael additions .

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing benzo[d][1,3]dioxole derivatives. For instance, research on similar compounds has demonstrated significant antitumor effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). One study reported IC50 values for some derivatives lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that this compound may exhibit similar or enhanced anticancer properties.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Analysis reveals that these compounds can halt cell cycle progression at specific phases, thereby limiting cancer cell proliferation.
  • Mitochondrial Pathway Modulation : Investigations into mitochondrial proteins such as Bax and Bcl-2 suggest that these compounds may influence apoptotic signaling pathways .

Case Studies

A notable study involved the evaluation of several benzo[d][1,3]dioxole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated a significant correlation between structural modifications and biological activity, underscoring the importance of molecular design in enhancing therapeutic efficacy .

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